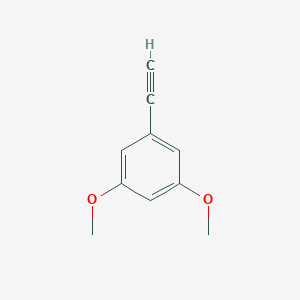

1-Ethynyl-3,5-dimethoxybenzene

Description

The exact mass of the compound 1-Ethynyl-3,5-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynyl-3,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-3,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBBWQIJMRKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405341 | |

| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171290-52-1 | |

| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3,5-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Ethynyl-3,5-dimethoxybenzene chemical properties

An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-Ethynyl-3,5-dimethoxybenzene (also known as 3,5-Dimethoxyphenylacetylene), a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and materials scientists, this guide synthesizes core chemical data with practical insights into its application, particularly in cross-coupling and cycloaddition reactions that are foundational to contemporary drug discovery and materials science.

Core Compound Identity and Physicochemical Properties

1-Ethynyl-3,5-dimethoxybenzene is a symmetrically substituted aromatic alkyne. The presence of two electron-donating methoxy groups on the phenyl ring at the meta-positions relative to the ethynyl group influences the electronic properties and reactivity of the molecule. Its solid, crystalline nature at room temperature simplifies handling and weighing for reaction setup.[1]

Table 1: Chemical Identifiers and Core Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 1-ethynyl-3,5-dimethoxybenzene | [2] |

| CAS Number | 171290-52-1 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.18 g/mol | [2] |

| Appearance | White to off-white solid/powder to crystal | [1][4] |

| SMILES | COC1=CC(=CC(=C1)C#C)OC | [2] |

| InChIKey | HUSBBWQIJMRKLI-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 44-48 °C | [1][3] |

| Boiling Point | 264.1 ± 30.0 °C at 760 mmHg | [3][5] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | >110 °C (>230 °F) | [1][6] |

| LogP | 2.11 | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of 1-Ethynyl-3,5-dimethoxybenzene is commonly achieved through established cross-coupling methodologies, providing a reliable route for its preparation in a laboratory setting.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide, is the method of choice.[7][8] For this target, the coupling of 1-iodo-3,5-dimethoxybenzene with a protected or gaseous acetylene source is a robust strategy. A common and practical approach involves the use of (trimethylsilyl)acetylene followed by in-situ or subsequent deprotection.

Workflow: Synthesis of 1-Ethynyl-3,5-dimethoxybenzene

Caption: Synthetic workflow for 1-Ethynyl-3,5-dimethoxybenzene.

Detailed Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-3,5-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., triethylamine or THF) via syringe.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Deprotection: Upon completion, cool the mixture. Add a solution of potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) protecting group. Stir until deprotection is complete.

-

Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-Ethynyl-3,5-dimethoxybenzene.

Spectroscopic Profile

The structural features of 1-Ethynyl-3,5-dimethoxybenzene give rise to a distinct spectroscopic signature. While actual spectra should be run for confirmation, the expected data provides a reliable reference for characterization.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Methoxy protons (-OCH₃) | ~3.8 ppm (singlet, 6H) |

| Aromatic protons (H2, H6) | ~6.7 ppm (doublet or triplet, 2H) | |

| Aromatic proton (H4) | ~6.5 ppm (triplet, 1H) | |

| Acetylenic proton (-C≡C-H) | ~3.0 ppm (singlet, 1H) | |

| ¹³C NMR | Methoxy carbons (-OCH₃) | ~55 ppm |

| Acetylenic carbons (-C≡C-H) | ~75 ppm and ~83 ppm | |

| Aromatic carbons (C2, C4, C6) | ~102 ppm and ~109 ppm | |

| Aromatic carbon (C1) | ~124 ppm | |

| Aromatic carbons (C3, C5) | ~161 ppm | |

| FT-IR | Acetylenic C-H stretch (ν(≡C-H)) | ~3300 cm⁻¹ (sharp, strong) |

| Alkyne C≡C stretch (ν(C≡C)) | ~2100 cm⁻¹ (weak to medium) | |

| Aromatic C-O stretch (ν(Ar-O-C)) | ~1200-1300 cm⁻¹ and ~1050 cm⁻¹ (strong) |

| | Aromatic C-H wag | ~840 cm⁻¹ (indicative of 1,3,5-substitution)[9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Ethynyl-3,5-dimethoxybenzene lies in the reactivity of its terminal alkyne, which serves as a versatile handle for constructing more complex molecular architectures.

Sonogashira Cross-Coupling Reactions

As a substrate itself, 1-Ethynyl-3,5-dimethoxybenzene readily participates in Sonogashira couplings with various aryl or vinyl halides. This allows for the synthesis of diarylacetylenes, which are important scaffolds in materials science and medicinal chemistry.[10][11] The electron-rich nature of the dimethoxy-substituted ring can facilitate the reaction.

Catalytic Cycle: Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[8]

Exemplary Protocol:

-

Setup: Combine 1-Ethynyl-3,5-dimethoxybenzene (1.1 eq), the desired aryl halide (e.g., 1,4-diiodobenzene, 1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.03 eq) in a Schlenk tube under an inert atmosphere.[10]

-

Reaction: Add degassed solvent and base (e.g., triethylamine). Stir the mixture at an appropriate temperature (e.g., 80 °C) for 18-24 hours.[10]

-

Workup and Purification: After cooling, remove the solvent under vacuum. Add dichloromethane and an aqueous solution of EDTA to chelate the copper salts. Separate the organic layer, wash with water, dry, and concentrate. Purify the residue via column chromatography to obtain the coupled product.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the "click chemistry" reaction, specifically the CuAAC.[12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linker in drug discovery for bioconjugation and fragment-based library synthesis.[13] The reaction is known for its high efficiency, mild conditions, and tolerance of a wide range of functional groups.[14]

Mechanism: CuAAC (Click Chemistry)

Caption: Simplified workflow of the CuAAC (Click Chemistry) reaction.

Exemplary Protocol:

-

Setup: In a vial, dissolve the organic azide (1.0 eq) and 1-Ethynyl-3,5-dimethoxybenzene (1.0-1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. A common method is the in-situ reduction of a Cu(II) salt, such as CuSO₄·5H₂O (0.01-0.05 eq), using a reducing agent like sodium ascorbate (0.1-0.2 eq).

-

Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

-

Workup: Depending on the product's properties, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction can be diluted with water and extracted with an organic solvent. The product is then purified by crystallization or column chromatography.

Safety and Handling

Proper handling of 1-Ethynyl-3,5-dimethoxybenzene is essential in a laboratory setting. Based on aggregated GHS data, the compound presents specific hazards.

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.

-

In case of handling fine powder, use a dust mask (e.g., N95).

-

-

Handling and Storage:

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[15][16][17]

Conclusion

1-Ethynyl-3,5-dimethoxybenzene is a cornerstone building block for synthetic chemists. Its well-defined structure and the reliable reactivity of its terminal alkyne group in high-utility transformations like the Sonogashira coupling and CuAAC click reaction make it an invaluable tool. The electronic modulation provided by the dimethoxy substituents further enhances its utility, offering a stable yet reactive platform for the assembly of complex molecules targeted for pharmaceutical and advanced material applications.

References

- 1. 1-ETHYNYL-3 5-DIMETHOXYBENZENE 98 CAS#: 171290-52-1 [m.chemicalbook.com]

- 2. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1 | Chemsrc [chemsrc.com]

- 4. labproinc.com [labproinc.com]

- 5. CAS 171290-52-1 | 1-ethynyl-3,5-dimethoxybenzene - Synblock [synblock.com]

- 6. 1-ETHYNYL-3,5-DIMETHOXYBENZENE CAS#: [m.chemicalbook.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. interchim.fr [interchim.fr]

- 15. chemscene.com [chemscene.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene: A Versatile Building Block in Medicinal Chemistry

CAS Number: 171290-52-1

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel bioactive molecules are paramount. The careful selection of versatile chemical building blocks is a critical determinant of success in this endeavor. Among these, 1-Ethynyl-3,5-dimethoxybenzene has emerged as a significant scaffold, offering a unique combination of reactive functionalities and structural motifs that are highly sought after in medicinal chemistry. This technical guide provides a comprehensive overview of 1-Ethynyl-3,5-dimethoxybenzene, detailing its chemical and physical properties, key synthetic applications, and its role as a precursor in the generation of complex molecular architectures with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. 1-Ethynyl-3,5-dimethoxybenzene is a white to off-white solid at room temperature, and its key properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| CAS Number | 171290-52-1 | [4] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][4] |

| Molecular Weight | 162.19 g/mol | [2][4] |

| Melting Point | 44-48 °C | [2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (CP) | [2] |

| Linear Formula | CH≡CC₆H₃(OCH₃)₂ | [2] |

-

¹H NMR: Resonances corresponding to the acetylenic proton, aromatic protons, and methoxy group protons.

-

¹³C NMR: Signals for the acetylenic carbons, aromatic carbons (including those bearing the methoxy groups), and the methoxy carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), and C-O stretches of the methoxy groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Core Synthetic Applications: A Gateway to Molecular Complexity

The synthetic utility of 1-Ethynyl-3,5-dimethoxybenzene is primarily derived from its terminal alkyne functionality, which serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. The dimethoxy-substituted phenyl ring also offers a scaffold that is prevalent in numerous biologically active molecules, providing a valuable starting point for the synthesis of natural product analogues and other complex organic molecules.

The Sonogashira Coupling: A Cornerstone of Aryl-Alkyne Synthesis

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it an indispensable tool in medicinal chemistry.[7] 1-Ethynyl-3,5-dimethoxybenzene is an excellent substrate for this reaction, enabling the facile introduction of the 3,5-dimethoxyphenylacetylene moiety into various molecular frameworks.

This protocol describes a typical Sonogashira coupling reaction using 1-Ethynyl-3,5-dimethoxybenzene to synthesize a symmetrical diarylalkyne.[8]

Reaction Scheme:

Caption: Sonogashira coupling of 1-Ethynyl-3,5-dimethoxybenzene.

Materials:

-

1-Ethynyl-3,5-dimethoxybenzene (0.39 g, 2.4 mmol)

-

1,4-Diiodobenzene (0.39 g, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (52 mg, 0.045 mmol)

-

Copper(I) iodide (CuI) (5 mg, 0.03 mmol)

-

Dry triethylamine (7 ml)

-

Dichloromethane

-

Aqueous disodium ethylenediaminetetraacetate (Na₂EDTA) solution (5%)

-

Water

Procedure:

-

To a mixture of 1-ethynyl-3,5-dimethoxybenzene (0.39 g, 2.4 mmol), 1,4-diiodobenzene (0.39 g, 1.2 mmol), and copper(I) iodide (5 mg, 0.03 mmol) in dry triethylamine (7 ml) under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol).

-

Stir the reaction mixture for 18 hours at 353 K.

-

After cooling, remove the solvent under reduced pressure.

-

To the residue, add dichloromethane (20 ml) and a 5% aqueous solution of disodium ethylenediaminetetraacetate (20 ml).

-

Separate the organic layer and wash it with water (20 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Expected Product Characterization:

The resulting product, 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, can be characterized by the following spectroscopic data:[8]

-

¹H NMR (CDCl₃): δ 3.81 (s, 12H), 6.48 (t, J = 2.3 Hz, 2H), 6.70 (d, J = 2.3 Hz, 4H), 7.51 (s, 4H).

-

¹³C NMR (CDCl₃): δ 55.3, 88.6, 91.3, 102.0, 109.4, 123.0, 124.3, 131.6, 160.6.

-

IR (KBr, cm⁻¹): 1605, 1580, 1345, 1254, 1202, 1161, 1065, 841.

-

MS (EI): m/z 398 (M⁺).

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Caption: The catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by a transmetalation step where the acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.

Click Chemistry: Forging Heterocyclic Scaffolds

The terminal alkyne of 1-Ethynyl-3,5-dimethoxybenzene also makes it a prime candidate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. These five-membered heterocyclic rings are considered excellent pharmacophores due to their stability, ability to engage in hydrogen bonding, and their role as bioisosteres for other functional groups. The dimethoxyphenyl moiety is frequently found in bioactive natural products and synthetic compounds, and its combination with a triazole ring via click chemistry represents a powerful strategy for generating libraries of potential drug candidates.

Relevance in Drug Discovery and Development

The 3,5-dimethoxyphenyl motif, readily accessible from 1-Ethynyl-3,5-dimethoxybenzene, is a key structural feature in a variety of biologically active molecules. This substitution pattern is often found in compounds targeting a range of therapeutic areas, including oncology and infectious diseases.

Anticancer Applications

The trimethoxyphenyl moiety, a close structural relative of the dimethoxyphenyl group, is a well-established pharmacophore in a number of potent anticancer agents that target tubulin polymerization.[9][10][11][12] The substitution pattern on the phenyl ring is crucial for binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells. The ability to readily introduce the 3,5-dimethoxyphenyl group via 1-Ethynyl-3,5-dimethoxybenzene allows for the systematic exploration of the structure-activity relationships of this important class of compounds. For instance, the synthesis of 1,3,4-thiadiazoles bearing a 3-methoxyphenyl substituent has been explored for their anticancer activity.[13]

Antiviral and Other Therapeutic Areas

The structural motifs accessible from 1-Ethynyl-3,5-dimethoxybenzene are also relevant in the development of antiviral agents. For example, a series of 3-alkynyl-5-aryl-7-aza-indoles have been synthesized and evaluated as broad-spectrum antiviral agents against viruses such as RSV and SARS-CoV-2.[14] The synthesis of these compounds often involves Sonogashira coupling reactions with various terminal alkynes, highlighting the importance of building blocks like 1-Ethynyl-3,5-dimethoxybenzene. Furthermore, the development of selective PI3Kα inhibitors, a key target in cancer therapy, has involved the synthesis of 1,3,5-triazine and pyrimidine derivatives, showcasing the versatility of these core structures in medicinal chemistry.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Ethynyl-3,5-dimethoxybenzene. It is classified as a skin and eye irritant and may cause an allergic skin reaction.[4]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][16]

Conclusion

1-Ethynyl-3,5-dimethoxybenzene stands out as a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its terminal alkyne functionality provides a gateway to a vast chemical space through powerful synthetic transformations such as the Sonogashira coupling and click chemistry. The embedded 3,5-dimethoxyphenyl scaffold is a privileged motif found in numerous bioactive compounds, particularly in the realm of anticancer and antiviral research. A comprehensive understanding of its properties, synthetic applications, and safe handling is crucial for unlocking its full potential in the rational design and synthesis of the next generation of therapeutic agents.

References

-

Ono, K., et al. (2008). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

PubChem. 1-Ethynyl-3,5-dimethoxybenzene. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844. [Link]

-

Szałek, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4994. [Link]

-

Chemsrc. 1-Ethynyl-3,5-dimethoxybenzene. [Link]

-

El-Damasy, A. K., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(18), 4158. [Link]

-

Al-Ostath, A. I., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC medicinal chemistry, 15(6), 1438–1461. [Link]

-

Verma, A., & Joshi, S. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(11), 1485. [Link]

-

NIST. Benzene, 4-ethenyl-1,2-dimethoxy-. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(23), 7801. [Link]

-

Vinogradova, O. V., & Aksenov, N. A. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 17(4), 469. [Link]

-

Verdonck, S., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1028308. [Link]

-

Wang, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of medicinal chemistry, 64(1), 863–881. [Link]

-

Chen, Y., et al. (2024). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules, 29(11), 2636. [Link]

-

Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in chemistry, 7, 248. [Link]

-

Basavannacharya, C., & Vasudevan, A. (2012). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. ACS medicinal chemistry letters, 3(3), 213–217. [Link]

-

Noberini, R., et al. (2016). Three stories on Eph kinase inhibitors. Bioorganic & medicinal chemistry, 24(3), 361–373. [Link]

-

Al-Ostath, A. I., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(14), 5360. [Link]

-

Chegg.com. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene. [Link]

-

Zarubaev, V. V., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules, 27(12), 3747. [Link]

-

Li, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2135. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

Hassan, A. S., et al. (2020). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific reports, 10(1), 1845. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. 1-エチニル-3,5-ジメトキシベンゼン 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1 | Chemsrc [chemsrc.com]

- 4. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CAS 171290-52-1 | 1-ethynyl-3,5-dimethoxybenzene - Synblock [synblock.com]

The Alkyne Keystone: A Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene for Advanced Synthesis

Abstract

In the landscape of modern drug discovery and materials science, the demand for versatile, high-potential chemical building blocks is insatiable. 1-Ethynyl-3,5-dimethoxybenzene (also known as 3,5-dimethoxyphenylacetylene) has emerged as a pivotal intermediate, prized for its unique combination of a reactive terminal alkyne and an electron-rich aromatic core. This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and process development scientists. We will explore its fundamental properties, detail robust synthetic methodologies with a focus on mechanistic rationale, present a framework for its analytical characterization, and illuminate its strategic applications in the synthesis of complex molecular architectures, particularly in the realms of kinase inhibition and "click" chemistry.

Core Molecular Profile and Physicochemical Properties

1-Ethynyl-3,5-dimethoxybenzene is a crystalline solid at standard conditions, possessing the molecular formula C₁₀H₁₀O₂.[1][2] Its structure is defined by a benzene ring substituted with an ethynyl group (-C≡CH) and two methoxy groups (-OCH₃) at the meta positions. This specific arrangement governs its reactivity and utility. The methoxy groups act as strong electron-donating groups through resonance, activating the aromatic ring. In contrast, the terminal alkyne provides a highly versatile functional handle for a variety of carbon-carbon bond-forming reactions.

| Property | Value | Source(s) |

| Molecular Weight | 162.19 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| CAS Number | 171290-52-1 | [3] |

| Appearance | White to pale yellow solid/powder | [4][5] |

| Melting Point | 44-48 °C (lit.) | [3] |

| IUPAC Name | 1-ethynyl-3,5-dimethoxybenzene | [1] |

| Common Synonyms | 3,5-Dimethoxyphenylacetylene | [1][5] |

Molecular Structure and Reactivity Analysis

The utility of 1-Ethynyl-3,5-dimethoxybenzene stems directly from its hybrid electronic nature.

Caption: Molecular structure of 1-Ethynyl-3,5-dimethoxybenzene.

The two methoxy groups at positions 3 and 5 significantly increase the electron density on the aromatic ring, particularly at the ortho and para positions (carbons 2, 4, and 6). This makes the ring susceptible to electrophilic aromatic substitution and influences the reactivity of attached functional groups. The terminal alkyne possesses an acidic proton (pKa ≈ 25 in DMSO), which can be readily removed by a strong base to generate a nucleophilic acetylide. This acetylide is a powerful tool for forming new carbon-carbon bonds. Furthermore, the alkyne itself is a premier functional group for transition metal-catalyzed cross-coupling reactions.

Field-Proven Synthetic Methodologies

The synthesis of 1-Ethynyl-3,5-dimethoxybenzene can be approached from multiple angles, depending on the available starting materials and desired scale. The two most reliable and widely applicable methods are the Sonogashira cross-coupling and the Corey-Fuchs reaction.

Method A: Sonogashira Cross-Coupling

This is arguably the most direct and convergent route if a halogenated precursor is available. The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[6]

Causality and Rationale:

-

Starting Material: 1-Iodo-3,5-dimethoxybenzene is the ideal substrate due to the high reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle. 1-Bromo-3,5-dimethoxybenzene is a more cost-effective but less reactive alternative.[7][8]

-

Alkyne Source: Trimethylsilylacetylene (TMSA) is often used as a stable, easy-to-handle surrogate for acetylene gas. The trimethylsilyl protecting group is readily cleaved in situ under basic conditions (e.g., with K₂CO₃ or TBAF) or in a separate step to reveal the terminal alkyne.

-

Catalyst System: A Pd(0) species, typically generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂, initiates the catalytic cycle. Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate and allowing for milder reaction conditions.[6]

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the HX acid formed during the reaction and to act as the solvent.

Caption: Workflow for the Sonogashira synthesis of the title compound.

Experimental Protocol (Self-Validating System):

-

Vessel Preparation: An oven-dried Schlenk flask is charged with 1-iodo-3,5-dimethoxybenzene (1.0 eq), copper(I) iodide (0.05 eq), and PdCl₂(PPh₃)₂ (0.03 eq).

-

Inert Atmosphere: The flask is sealed, evacuated, and backfilled with nitrogen or argon gas three times to ensure an oxygen-free environment, preventing oxidative side reactions like Glaser coupling.

-

Reagent Addition: Anhydrous triethylamine is added via syringe, followed by trimethylsilylacetylene (1.2 eq).

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 50°C) and monitored by TLC or GC-MS until the starting aryl iodide is consumed.

-

Workup: Upon completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite to remove catalyst residues. The filtrate is concentrated under reduced pressure.

-

Deprotection: The crude residue is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The suspension is stirred at room temperature for 1-2 hours until TLC analysis confirms the removal of the TMS group.

-

Purification: The methanol is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography on silica gel.

Method B: Corey-Fuchs Reaction

This two-step homologation provides a powerful alternative when starting from an aldehyde, in this case, 3,5-dimethoxybenzaldehyde.[9][10] The reaction first converts the aldehyde to a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.[11]

Causality and Rationale:

-

Step 1 (Olefination): The aldehyde reacts with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[12] This step is analogous to a Wittig reaction and reliably produces the 1,1-dibromoalkene intermediate. Zinc dust is often added to facilitate ylide formation and simplify purification.[10]

-

Step 2 (Rearrangement): The isolated dibromoalkene is treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of BuLi causes elimination of HBr to form a bromoalkyne. The second equivalent performs a lithium-halogen exchange, generating a lithium acetylide.[1][11] This intermediate is then quenched with water or a mild acid to yield the final terminal alkyne. The entire sequence is known as the Fritsch–Buttenberg–Wiechell rearrangement.

Experimental Protocol (Self-Validating System):

-

Ylide Formation (Step 1): To a stirred solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C under nitrogen, carbon tetrabromide (2.0 eq) is added portion-wise. The mixture is stirred for 15-30 minutes.

-

Olefination: A solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in dichloromethane is added dropwise to the cold ylide solution. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup 1: The reaction is quenched by adding pentane or hexanes to precipitate triphenylphosphine oxide. The mixture is filtered, and the filtrate is concentrated. The crude 1,1-dibromo-2-(3,5-dimethoxyphenyl)ethene is purified by column chromatography.

-

Alkyne Formation (Step 2): The purified dibromoalkene (1.0 eq) is dissolved in anhydrous THF in a separate flask under nitrogen and cooled to -78 °C.

-

Base Addition: n-Butyllithium (2.1 eq, as a solution in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.

-

Quench and Purification: The reaction is quenched at low temperature by the slow addition of saturated aqueous ammonium chloride. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, concentrated, and purified by column chromatography to yield the final product.

Analytical Characterization and Quality Control

Rigorous characterization is essential to validate the identity and purity of the synthesized 1-Ethynyl-3,5-dimethoxybenzene, ensuring its suitability for downstream applications.

| Technique | Expected Results |

| ¹H NMR | See Table 2 for predicted chemical shifts and multiplicities. |

| ¹³C NMR | See Table 2 for predicted chemical shifts. |

| GC-MS | Purity >98%; Mass spectrum showing a molecular ion (M⁺) peak at m/z = 162. |

| FT-IR (cm⁻¹) | ~3300 (alkynyl C-H stretch), ~2100 (C≡C stretch, weak), ~1600, 1480 (aromatic C=C stretch), ~1200, 1050 (C-O stretch). |

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

The following data is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Proton | ~6.65 | d (J ≈ 2.3 Hz) | 2H | H2, H6 | Aromatic protons ortho to the alkyne, appear as a doublet due to coupling with H4. |

| ~6.40 | t (J ≈ 2.3 Hz) | 1H | H4 | Aromatic proton para to the alkyne, appears as a triplet due to coupling with H2 and H6. | |

| ~3.78 | s | 6H | -OCH₃ | Six equivalent protons of the two methoxy groups, appearing as a sharp singlet. | |

| ~3.05 | s | 1H | -C≡C-H | Acetylenic proton, a singlet due to lack of adjacent protons. Deshielded by the alkyne's anisotropy. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbon | ~160.5 | C3, C5 | Aromatic carbons attached to electron-donating methoxy groups are significantly deshielded. |

| ~124.0 | C1 | Quaternary aromatic carbon attached to the ethynyl group. | |

| ~106.0 | C2, C6 | Aromatic carbons ortho to the alkyne. | |

| ~99.5 | C4 | Aromatic carbon para to the alkyne. | |

| ~83.0 | -C≡C-H | sp-hybridized carbon attached to the aromatic ring. | |

| ~78.0 | -C≡C-H | Terminal sp-hybridized carbon. | |

| ~55.5 | -OCH₃ | Carbon of the methoxy groups, a typical value for aromatic methoxy carbons.[13] |

Strategic Applications in Drug Discovery

The true value of 1-Ethynyl-3,5-dimethoxybenzene is realized in its application as a strategic building block for constructing complex, biologically active molecules.

Keystone for Click Chemistry

The terminal alkyne is a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[14] This reaction provides a highly efficient and regioselective method to form stable 1,4-disubstituted 1,2,3-triazole rings by coupling an alkyne with an azide.[15]

Significance: The triazole ring is an exceptionally stable and desirable linker in medicinal chemistry. It acts as a bioisostere for amide bonds but is resistant to enzymatic cleavage, improving the metabolic stability of drug candidates. The CuAAC reaction's reliability and tolerance of diverse functional groups allow for the rapid assembly of compound libraries, accelerating the lead discovery and optimization process.[16] 1-Ethynyl-3,5-dimethoxybenzene allows for the direct incorporation of the valuable 3,5-dimethoxyphenyl pharmacophore into a triazole-linked scaffold.

Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scaffold for Kinase Inhibitor Synthesis

The 3,5-dimethoxyphenyl motif is a recurring structural feature in a multitude of potent kinase inhibitors. Kinases are critical targets in oncology, and small molecules that can inhibit their function are a cornerstone of modern cancer therapy. The two meta-methoxy groups often engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

1-Ethynyl-3,5-dimethoxybenzene serves as an ideal starting point for building such inhibitors. The ethynyl group can be further elaborated using Sonogashira coupling with other aryl or heteroaryl halides to construct complex biaryl systems, a common strategy in kinase inhibitor design. This allows for the systematic exploration of the chemical space around a proven pharmacophore.

Safety and Handling

As a laboratory chemical, 1-Ethynyl-3,5-dimethoxybenzene requires appropriate handling procedures.

-

GHS Classification: The compound is associated with the GHS07 pictogram (exclamation mark).[3]

-

Hazard Statements:

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Ethynyl-3,5-dimethoxybenzene is far more than a simple aromatic alkyne; it is a high-value, versatile platform for chemical innovation. Its dual functionality—an activated aromatic ring and a reactive alkyne handle—provides chemists with a powerful tool for the efficient synthesis of complex molecules. The robust and well-understood synthetic routes to its preparation, coupled with its strategic importance in click chemistry and as a scaffold for kinase inhibitors, cement its role as a key building block in the modern synthetic chemist's arsenal. Mastery of its synthesis and application can significantly accelerate progress in drug discovery and the development of novel functional materials.

References

-

Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

-

Ono, K., et al. (2009). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. Available at: [Link]

-

Wikipedia. (2023). Corey–Fuchs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]

-

IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Retrieved from [Link]

-

Abu-Hussien, A. A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 435. Available at: [Link]

-

Stoltz, B. M., et al. (n.d.). Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

-

University Slide Lectures. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

-

Małecki, M. S., et al. (2018). Synthesis of 1,3,5‐tris(iodoethynyl)benzene. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(11), 3349. Available at: [Link]

- Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.

-

Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2947. Available at: [Link]

-

Szymański, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4390. Available at: [Link]

-

Ayryan, A. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

-

Al-Salahi, R., et al. (2021). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][7][12]thiadiazole. Molecules, 26(16), 4983. Available at: [Link]

Sources

- 1. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Ethynyl-3,5-dimethoxybenzene 98 CP 171290-52-1 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. 1-Ethynyl-3,5-dimethoxybenzene 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Ethynyl-3,5-dimethoxybenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

1-Ethynyl-3,5-dimethoxybenzene synthesis methods

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-3,5-dimethoxybenzene

Abstract

1-Ethynyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxyphenylacetylene, is a pivotal building block in the fields of medicinal chemistry, organic electronics, and materials science. Its rigid ethynyl linker and electron-rich dimethoxy-substituted phenyl ring make it an invaluable synthon for constructing complex molecular architectures, including dendrimers, conjugated polymers, and pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic routes to this versatile compound, intended for researchers and process chemists. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three major strategies: palladium-catalyzed Sonogashira coupling, one-carbon homologation of 3,5-dimethoxybenzaldehyde, and classical dehydrohalogenation. Each method is critically evaluated for its efficiency, scalability, and substrate compatibility, offering a holistic perspective for selecting the optimal synthetic pathway.

Synthesis via Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] For the synthesis of 1-ethynyl-3,5-dimethoxybenzene, the most common precursors are 1-bromo-3,5-dimethoxybenzene and a protected acetylene source, such as trimethylsilylacetylene (TMSA).

Mechanistic Rationale and Experimental Choices

The reaction proceeds via two interconnected catalytic cycles (Palladium and Copper), as illustrated in the diagram below.

-

Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (C-Br).

-

Copper Cycle : Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself.

-

Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.

-

Reductive Elimination : The desired product is released from the palladium complex, regenerating the active Pd(0) catalyst.[1]

Key Experimental Choices:

-

Aryl Halide : 1-Bromo-3,5-dimethoxybenzene is an excellent substrate due to the facile oxidative addition of palladium into the C-Br bond.[2] Aryl iodides are more reactive but often more expensive, while chlorides are typically less reactive.[3]

-

Acetylene Source : Direct use of acetylene gas is challenging. Trimethylsilylacetylene (TMSA) is a preferred liquid substitute. The bulky trimethylsilyl (TMS) group serves as a protecting group, preventing self-coupling of the alkyne (Glaser coupling), a common side reaction.[4] The TMS group is easily removed in a subsequent step.

-

Catalyst System : A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The phosphine ligands stabilize the palladium center.

-

Base and Solvent : An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the H-X acid formed and to act as the solvent.

Experimental Workflow: Sonogashira Coupling

Sources

A Guide to the Spectroscopic Characterization of 1-Ethynyl-3,5-dimethoxybenzene

Introduction: The Analytical Imperative

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel and intermediate compounds is paramount. 1-Ethynyl-3,5-dimethoxybenzene, a substituted phenylacetylene, serves as a valuable building block in organic synthesis due to its reactive ethynyl group and the influence of its methoxy substituents on the aromatic ring's reactivity. Its proper identification and purity assessment are critical prerequisites for its use in subsequent synthetic steps, ensuring the integrity and predictability of chemical outcomes.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 1-Ethynyl-3,5-dimethoxybenzene. The narrative moves beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in modern chemical research.

Workflow for Spectroscopic Elucidation

A systematic approach to characterization ensures that data from orthogonal techniques are used to build a cohesive and validated structural assignment. The typical workflow begins with mass spectrometry to determine the molecular weight, followed by IR spectroscopy to identify key functional groups, and culminates in NMR spectroscopy for a detailed map of the molecular skeleton.

Caption: A logical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expert Insight: Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for 1-Ethynyl-3,5-dimethoxybenzene due to the compound's good solubility and the solvent's relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a single, sharp resonance that does not overlap with most analyte signals. A field strength of 400 MHz for ¹H NMR is sufficient to resolve the key couplings in this molecule, providing a clear picture of the proton relationships.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Ethynyl-3,5-dimethoxybenzene into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Dissolution: Cap the tube and gently invert it until the solid is completely dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow approximately 5 minutes for the sample temperature to equilibrate (typically 298 K).[1]

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters.[2][3] Subsequently, acquire a proton-decoupled ¹³C spectrum. For robust quantitative data, ensure a sufficient relaxation delay between scans.[4]

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Data and Interpretation: The Molecular Blueprint

The structure of 1-Ethynyl-3,5-dimethoxybenzene features distinct electronic environments, which are clearly resolved in its NMR spectra.

Caption: Structure of 1-Ethynyl-3,5-dimethoxybenzene with atom numbering.

¹H NMR (400.1 MHz, CDCl₃) Data Summary [5]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

|---|---|---|---|---|

| 6.72 | Doublet (d) | 2.3 | 2H | H-2, H-6 |

| 6.50 | Triplet (t) | 2.3 | 1H | H-4 |

| 3.76 | Singlet (s) | - | 6H | OCH₃ |

| 3.15 | Singlet (s) | - | 1H | C≡C-H |

-

Analysis: The two methoxy groups are chemically equivalent, giving rise to a sharp singlet at 3.76 ppm integrating to six protons. The aromatic region displays a classic pattern for a 1,3,5-trisubstituted benzene ring. The two protons at C-2 and C-6 are equivalent and appear as a doublet at 6.72 ppm, coupled to the single proton at C-4. The C-4 proton, being coupled to two equivalent protons, appears as a triplet at 6.50 ppm. The identical coupling constant (J = 2.3 Hz) confirms this meta-coupling relationship. The acetylenic proton appears as a sharp singlet at 3.15 ppm, consistent with a terminal alkyne.

¹³C NMR (100.6 MHz, CDCl₃) Data Summary [5]

| Chemical Shift (δ) / ppm | Assignment |

|---|---|

| 160.6 | C-3, C-5 (Ar-O) |

| 123.4 | C-1 (Ar-C≡) |

| 110.0 | C-2, C-6 |

| 102.3 | C-4 |

| 83.7 | C ≡C-H |

| 76.9 | C≡C -H |

| 55.4 | OC H₃ |

-

Analysis: The carbon spectrum corroborates the proton data. The two equivalent oxygen-bearing aromatic carbons (C-3, C-5) are the most downfield at 160.6 ppm. The quaternary carbon attached to the alkyne (C-1) appears at 123.4 ppm. The two types of aromatic CH carbons are clearly distinguished at 110.0 ppm (C-2, C-6) and 102.3 ppm (C-4). The two sp-hybridized alkyne carbons are found at 83.7 and 76.9 ppm. Finally, the equivalent methoxy carbons give a signal at 55.4 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insight: Experimental Design

For a solid sample like 1-Ethynyl-3,5-dimethoxybenzene (Melting Point: 44-48 °C[6][7]), Attenuated Total Reflectance (ATR) is the preferred sampling technique.[8][9] It requires minimal sample preparation and is non-destructive.[8] A small amount of the solid is simply pressed against a high-refractive-index crystal (commonly diamond), ensuring good contact for the measurement.[9][10] This is far more convenient than the traditional KBr pellet method.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface to ensure optimal contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.

Data and Interpretation: Vibrational Fingerprints

The IR spectrum of 1-Ethynyl-3,5-dimethoxybenzene will exhibit characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne.[5][11][12] |

| 3100-3000 | C-H Stretch (Aromatic) | Medium | Confirms the presence of the benzene ring. |

| 2960-2850 | C-H Stretch (Aliphatic) | Medium | Corresponds to the methyl groups of the methoxy functions. |

| ~2120 | C≡C Stretch | Weak-Medium, Sharp | Confirms the presence of the alkyne triple bond.[5][13][14] |

| ~1600, ~1470 | C=C Stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1200, ~1050 | C-O Stretch (Aryl Ether) | Strong | Asymmetric and symmetric stretching of the Ar-O-CH₃ system. |

-

Analysis: The most diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ for the terminal acetylenic C-H bond and the weaker, sharp peak around 2120 cm⁻¹ for the C≡C triple bond.[5][11] The presence of strong bands in the 1200-1050 cm⁻¹ region confirms the aryl ether linkages, while absorptions just above 3000 cm⁻¹ and around 1600 cm⁻¹ are indicative of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural clues. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[15][16]

Expert Insight: Experimental Design

EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[15][17] An electron energy of 70 eV is the standard for EI-MS.[18] This energy level is well above the ionization energy of most organic molecules, maximizing ionization efficiency and generating a consistent fragmentation pattern that can be compared to spectral libraries.[18]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules pass through a beam of high-energy (70 eV) electrons.[15] This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[19]

-

Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data and Interpretation: The Fragmentation Puzzle

The mass spectrum provides the molecular weight and a fragmentation pattern that acts as a structural fingerprint.

-

Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₀O₂. The calculated monoisotopic mass is 162.068 Da.[20] The mass spectrum should show a prominent molecular ion peak at m/z = 162, confirming the molecular weight. The stability of the aromatic ring helps to make this peak observable.[21]

-

Key Fragmentation Pathways: The fragmentation pattern arises from the cleavage of the weakest bonds or the formation of stable fragments.

Caption: A plausible fragmentation pathway for 1-Ethynyl-3,5-dimethoxybenzene in EI-MS.

-

Loss of a Methyl Radical (M-15): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable oxonium ion at m/z = 147. This is often a very prominent peak.

-

Subsequent Loss of Carbon Monoxide (M-43): The [M-15]⁺ fragment can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z = 119.

-

Loss of a Hydrogen Radical (M-1): Loss of the relatively acidic acetylenic hydrogen radical (•H) can lead to a peak at m/z = 161.[22]

The relative abundances of these fragments create a unique pattern that confirms the presence and arrangement of the methoxy and ethynyl groups.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and validated characterization of 1-Ethynyl-3,5-dimethoxybenzene. Each technique offers a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional moieties (terminal alkyne, aryl ether), and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By employing these techniques with a clear understanding of the underlying principles and optimized experimental protocols, researchers can proceed with confidence in the identity and purity of their materials, a cornerstone of scientific integrity and successful research outcomes.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

Safe, S., & Hutzinger, O. (1971). Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 1971, 1884-1888. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

ResearchGate. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

IMSERC. (n.d.). 1H ACQUISITION PERIOD. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Washington. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

Chemsrc. (2023, August 25). 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Wishart, D. S., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Analytical Chemistry, 90(19), 11523–11532. Retrieved from [Link]

Sources

- 1. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H ACQUISITION PERIOD [imserc.northwestern.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1 | Chemsrc [chemsrc.com]

- 7. 1-エチニル-3,5-ジメトキシベンゼン 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. m.youtube.com [m.youtube.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

1-Ethynyl-3,5-dimethoxybenzene: A Comprehensive Guide to Solubility and Stability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Ethynyl-3,5-dimethoxybenzene (CAS 171290-52-1) is an aromatic organic compound featuring a benzene ring substituted with an ethynyl group and two methoxy groups.[1] The presence of the reactive ethynyl (acetylene) group makes it a valuable building block in organic synthesis, particularly in coupling reactions like Sonogashira, and in the construction of more complex heterocyclic compounds and pharmacologically active molecules.[1][2] The electron-donating methoxy groups modulate the reactivity of the aromatic ring, enhancing its nucleophilicity.[1] As with any specialized reagent, a thorough understanding of its solubility and chemical stability is paramount for its effective use in synthesis, process development, and formulation. This guide provides a detailed examination of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties

A baseline understanding of the physicochemical properties of 1-Ethynyl-3,5-dimethoxybenzene is essential before delving into its solubility and stability profiles. These properties dictate its behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 171290-52-1 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Appearance | White to orange to green powder or crystal; pale yellow solid | [1][2] |

| Melting Point | 44-48 °C (lit.) | [2][5] |

| Boiling Point | 264.1 ± 30.0 °C at 760 Torr | [2][5] |

| SMILES | COc1cc(OC)cc(c1)C#C | [1] |

| InChI Key | HUSBBWQIJMRKLI-UHFFFAOYSA-N | [2] |

Part 1: Solubility Profile

The solubility of a compound is a critical factor influencing reaction kinetics, purification strategies (like crystallization and extraction), and formulation development.[6] The structure of 1-Ethynyl-3,5-dimethoxybenzene—a largely non-polar aromatic core with two moderately polar ether groups—suggests a specific solubility pattern.

Theoretical Considerations & Qualitative Assessment

The guiding principle of "like dissolves like" provides a strong predictive framework for this molecule's solubility.[6]

-

Non-Polar Character: The benzene ring and the ethynyl group contribute significant hydrophobic (non-polar) character.

-

Polar Character: The two methoxy groups introduce some polarity and potential for hydrogen bond acceptance, but this is generally insufficient to confer significant aqueous solubility.

Based on this structure, 1-Ethynyl-3,5-dimethoxybenzene is expected to be readily soluble in a range of common organic solvents but poorly soluble in aqueous systems. Indeed, literature confirms it is soluble in organic solvents due to its hydrophobic nature.[1]

Expected Solubility:

-

High Solubility: In non-polar and polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, acetone, ethyl acetate, and hexane.

-

Low to Negligible Solubility: In polar protic solvents, especially water.

Experimental Workflow for Solubility Determination

While qualitative predictions are useful, precise solubility data must be determined empirically. The following protocol outlines a systematic approach to assess both qualitative and semi-quantitative solubility.

Caption: Workflow for systematic solubility assessment.

Detailed Protocol: Semi-Quantitative Solubility Assessment

This protocol provides a self-validating system for determining a compound's approximate solubility in various solvents.

Objective: To determine the solubility of 1-Ethynyl-3,5-dimethoxybenzene in a panel of representative solvents.

Materials:

-

1-Ethynyl-3,5-dimethoxybenzene

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Solvents: Deionized Water, Ethanol, Acetone, Dichloromethane, Hexane, Toluene.

Procedure:

-

Stock Solution Preparation (for quantitative analysis):

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a solvent of known high solubility (e.g., Dichloromethane) in a 10 mL volumetric flask. This will serve as a stock for creating a calibration curve.

-

-

Qualitative Assessment: [7]

-

Into separate, labeled vials, add approximately 25 mg of the compound.

-

To each vial, add 0.75 mL of a test solvent in small portions, vortexing vigorously for 60 seconds after each addition.[6][7]

-

Visually inspect for complete dissolution. If the compound dissolves completely, it is classified as "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution is apparent, it is "insoluble."

-

-

Quantitative Assessment (for solvents where it is at least partially soluble):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent (e.g., 50 mg in 2 mL) in a sealed vial.

-

Equilibrate the solution by agitating it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent into a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted sample via a validated HPLC or UV-Vis method against a multi-point calibration curve prepared from the stock solution.

-

Calculate the concentration in the original supernatant, which represents the compound's solubility in that solvent at the specified temperature.

-

Part 2: Chemical Stability Profile

The stability of 1-Ethynyl-3,5-dimethoxybenzene is dictated by its functional groups. The terminal alkyne is susceptible to oxidation, polymerization, and other reactions, while the overall molecule may be sensitive to light and temperature.

Known Instabilities and Recommended Storage

Supplier recommendations provide crucial, field-tested insights into the compound's stability.

-

Light Sensitivity: Several sources indicate the compound should be kept in a dark place.[2][8] This suggests a potential for photolytic degradation, a common issue for aromatic and unsaturated compounds.

-

Air/Oxidative Sensitivity: Recommendations to "Store under Argon" and "Keep sealed in dry" point towards sensitivity to atmospheric oxygen and moisture.[2][8] Terminal alkynes can be susceptible to oxidative coupling and other degradation pathways.

-

Thermal Stability: The recommended storage is "Room Temperature" or "Keep Cold".[2][8] While stable at room temperature for storage, elevated temperatures during experiments could accelerate degradation. The high boiling point suggests good thermal stability in the absence of other stressors.[2][5]

Consolidated Storage Recommendation: For maximum shelf-life, 1-Ethynyl-3,5-dimethoxybenzene should be stored in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), sealed tightly, and kept in a cool, dry location.[2][9]

Potential Degradation Pathways

While specific degradation studies for this molecule are not publicly available, its structure allows for the prediction of likely degradation pathways based on the known reactivity of its functional groups.

Caption: Plausible degradation pathways under stress conditions.

-

Polymerization: Terminal alkynes can polymerize, especially when exposed to light, heat, or catalytic impurities.

-

Oxidative Coupling (Glaser Coupling): In the presence of oxygen and a catalyst (like copper salts), terminal alkynes can couple to form diyne structures.

-

Hydration: Under acidic conditions, the alkyne can undergo hydration (a Markovnikov addition of water) to form the corresponding methyl ketone, in this case, 3,5-dimethoxyacetophenone.